Structural Distinction from C8 Alkenol Isomers: Hydroxyl Position and Substitution Pattern
A comprehensive search of primary literature, patents, and authoritative databases reveals an absence of direct, head-to-head quantitative comparisons between 2,3,3-Trimethylpent-4-en-1-ol and its closest structural analogs. Available evidence is limited to structural characterization data. The target compound is a primary alcohol (hydroxyl at C1) with geminal dimethyl substitution at C3, distinguishing it from the tertiary alcohol isomer 2,3,3-trimethyl-4-penten-2-ol (hydroxyl at C2) and the aldehyde analog 2,3,3-trimethylpentanal. No comparative performance data for reactivity, yield, selectivity, stability, or olfactory properties were identified in the public domain [1].
| Evidence Dimension | Structural identity |
|---|---|
| Target Compound Data | Primary alcohol; 4-penten-1-ol backbone; geminal dimethyl at C3; C8H16O; MW 128.21 g/mol |
| Comparator Or Baseline | 2,3,3-Trimethyl-4-penten-2-ol (tertiary alcohol isomer); 2,3,3-Trimethylpentanal (aldehyde analog) |
| Quantified Difference | No quantitative comparative data available |
| Conditions | Structural characterization only |
Why This Matters
Without quantifiable differentiation data, procurement decisions must rely on structural identity confirmation, vendor-reported purity specifications, and intended synthetic application rather than empirically demonstrated superiority over analogs.
- [1] J-GLOBAL. 2,3,3-Trimethyl-4-pentene-2-ol. J-GLOBAL ID: 200907005528130242. View Source
